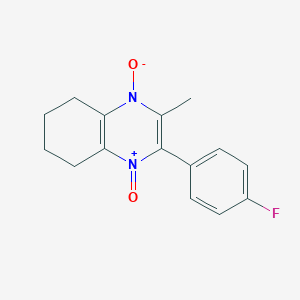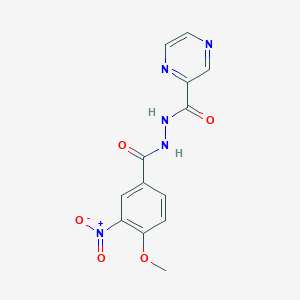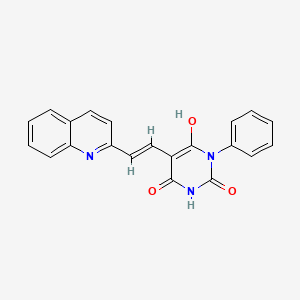![molecular formula C19H17NO4 B15030050 (3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B15030050.png)
(3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one: is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a benzoxazinone core, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves the condensation of 4-ethoxybenzaldehyde with 6-methyl-2H-1,4-benzoxazin-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The benzoxazinone core can participate in nucleophilic substitution reactions, where nucleophiles replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Hydroxylated compounds.
Substitution: Amino or thio-substituted benzoxazinones.
Aplicaciones Científicas De Investigación
Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: Research is ongoing to explore its potential as a bioactive molecule, with studies investigating its interactions with various biological targets.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of new drugs with anti-inflammatory or anticancer properties.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials, such as polymers or coatings with specific properties.
Mecanismo De Acción
The exact mechanism of action of (3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one is not fully understood. it is believed to interact with molecular targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- Methyl 2-[(2R,3E)-2-(4-ethoxyphenyl)-3-(1-hydroxyethylidene)-4,5-dioxopyrrolidin-1-yl]acetate
- 6-{(3E)-2-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)(hydroxy)methylene]-4,5-dioxo-1-pyrrolidinyl}hexanoic acid
Uniqueness: Compared to similar compounds, (3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one stands out due to its benzoxazinone core, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C19H17NO4 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
3-[(Z)-2-(4-ethoxyphenyl)-2-hydroxyethenyl]-6-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C19H17NO4/c1-3-23-14-7-5-13(6-8-14)17(21)11-16-19(22)24-18-9-4-12(2)10-15(18)20-16/h4-11,21H,3H2,1-2H3/b17-11- |
Clave InChI |
ULEZAMHVWYJQCS-BOPFTXTBSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C(=C/C2=NC3=C(C=CC(=C3)C)OC2=O)/O |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=CC2=NC3=C(C=CC(=C3)C)OC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B15029980.png)
![6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15029985.png)
![(5Z)-2-(4-tert-butylphenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15029993.png)
![ethyl 2-amino-11-bromo-5-[(2-methoxyethyl)oxycarbonyl]-6-methyl-8-oxospiro[4H-pyran-4,3'-indoline]-3-carboxylate](/img/structure/B15029994.png)

![10-(3-methoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B15030013.png)

![3-[(6-Nitro-4-phenylquinazolin-2-yl)amino]-3-phenylpropanoic acid](/img/structure/B15030028.png)
![{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B15030029.png)

![3-[5-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B15030033.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propyl]acetamide](/img/structure/B15030035.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15030042.png)
